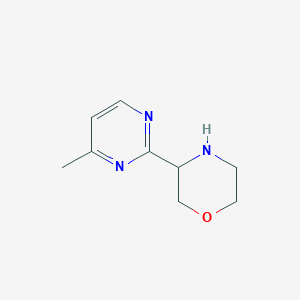

3-(4-Methylpyrimidin-2-YL)morpholine

Description

3-(4-Methylpyrimidin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring fused to a pyrimidine moiety substituted with a methyl group at the 4-position. Morpholine-pyrimidine hybrids are frequently explored in pharmaceutical and agrochemical research due to their bioavailability, metabolic stability, and capacity for functionalization .

Properties

IUPAC Name |

3-(4-methylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-2-3-11-9(12-7)8-6-13-5-4-10-8/h2-3,8,10H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNQCLSCUREBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyrimidin-2-YL)morpholine typically involves the coupling of a pyrimidine derivative with a morpholine derivative. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 4-methyl-2-chloropyrimidine with morpholine in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is usually carried out in an aqueous dioxane solution at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvents, catalysts, and bases can also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyrimidin-2-YL)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine or pyrimidine rings.

Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-Methylpyrimidin-2-YL)morpholine has shown promise in drug development due to its biological activities. Research indicates that compounds with both morpholine and pyrimidine moieties can exhibit significant antimicrobial properties, making them potential candidates for treating infectious diseases.

Case Study: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated its effectiveness against several bacterial strains. The results indicated that modifications in the pyrimidine ring could enhance the antimicrobial efficacy, suggesting a pathway for developing new antibiotics.

Biological Research

The interactions of this compound with biological targets have been a focus of research. Understanding these interactions is critical for assessing the compound's efficacy and safety in clinical applications.

Interaction Studies

Recent studies have explored how this compound interacts with specific enzymes and receptors involved in disease pathways. For instance, it was found to inhibit certain kinases that play a role in cancer progression, indicating potential applications in oncology.

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes are essential for producing this compound for research and application purposes.

Synthesis Pathways

Common synthetic methods include:

- Reactions involving morpholine derivatives : These can lead to various substitutions that modify biological activity.

- Pyrimidine ring modifications : Alterations at different positions on the pyrimidine ring can yield compounds with distinct pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyrimidin-2-YL)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit the reuptake of norepinephrine, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Halogenated derivatives (e.g., dichloro) may exhibit higher reactivity in cross-coupling reactions .

- Positional Isomerism : The 3-position substitution of morpholine in the target compound contrasts with 4-position analogs (e.g., –6). This could influence steric interactions in binding to biological targets .

Physical and Spectral Properties

- Melting Points : Pyrimidine-morpholine derivatives with bulky or polar substituents (e.g., methoxy or chloro groups) show higher melting points (e.g., 205–236°C in compounds). The target compound’s methyl group, being less polar, may result in a lower melting point compared to chlorinated analogs .

- Spectroscopic Data : NMR signals for morpholine protons in analogs typically appear at δ 3.6–4.0 ppm (1H) and δ 40–70 ppm (13C). Pyrimidine protons resonate at δ 8.0–9.0 ppm, with methyl groups at δ 2.3–2.5 ppm .

Biological Activity

3-(4-Methylpyrimidin-2-YL)morpholine is a heterocyclic compound that combines a pyrimidine ring with a morpholine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a methyl group at the 4-position of the pyrimidine ring, alongside a morpholine moiety, which is characterized by its six-membered ring containing both nitrogen and oxygen atoms. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is believed to involve its interaction with various molecular targets. Notably, it may inhibit the reuptake of norepinephrine, affecting neurotransmitter levels in the brain. Additionally, compounds with similar structures have been shown to interact with bacterial proteins involved in cell wall biosynthesis, which can enhance the efficacy of antibiotics against resistant strains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential as an antibiotic adjuvant, enhancing the effectiveness of existing antibiotics against multidrug-resistant bacteria. For instance, in studies involving methicillin-resistant Staphylococcus aureus (MRSA), compounds similar to this compound demonstrated the ability to reverse multidrug resistance mechanisms by inhibiting efflux pumps like AcrAB-TolC .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Morpholine derivatives are often explored for their ability to target cancer cells selectively while minimizing toxicity to normal cells. The incorporation of the pyrimidine moiety may enhance the compound's ability to interfere with cellular processes critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrimidine and morpholine rings | Potential for dual action against bacteria |

| Morpholine | Contains only morpholine ring | Lacks pyrimidine's additional biological activity |

| 4-(4-Methylpyrimidin-2-YL)morpholine | Similar pyrimidine structure but different substitution | Different biological activity profiles |

| Piperazine | Another heterocyclic compound | Varies in biological activity compared to morpholines |

Case Studies and Research Findings

- Study on Antibiotic Efficacy : A study demonstrated that derivatives of morpholine significantly enhanced the activity of β-lactam antibiotics against MRSA strains. The presence of morpholine was crucial for improving pharmacokinetics and drug-like properties .

- Molecular Docking Studies : Molecular modeling studies have confirmed that this compound can bind effectively to allosteric sites on bacterial proteins, suggesting a mechanism by which it can enhance antibiotic action while potentially reducing cytotoxicity .

- In Vivo Efficacy : Preclinical trials indicated that morpholine-based compounds exhibited lower toxicity levels while maintaining high efficacy against various cancer cell lines, including liver carcinoma cells (HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.